Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a bromo-substituted phenyl ring. The compound's molecular formula is , and it has a molecular weight of approximately 335.1 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, attributed to the presence of the trifluoromethoxy group that enhances its lipophilicity, aiding in membrane penetration and biological interactions .
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate can be sourced from various chemical suppliers and is classified under organic compounds with specific applications in medicinal chemistry. It is cataloged under several identifiers, including CAS number 2807470-84-2 . The classification of this compound falls within the category of halogenated organic compounds, specifically those containing bromine and fluorine substituents.
The synthesis of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate typically involves several key reactions:
These reactions require careful control of temperature, solvent, and reaction time to optimize yield and purity .
The molecular structure of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate can be depicted as follows:
The structural formula showcases how these groups are arranged around the central propanoate backbone, influencing both its physical properties and reactivity .
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate participates in various chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in medicinal chemistry .
The mechanism of action for Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate primarily revolves around its interactions with biological targets:
The physical properties of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate include:
Chemical properties include reactivity towards nucleophiles due to the presence of the bromo substituent, as well as stability under standard laboratory conditions .
Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate has several notable applications:
Research continues to explore further applications, particularly in drug development and biochemical studies .
The installation of bromo-trifluoromethoxy motifs on aromatic rings is a critical step in synthesizing advanced intermediates for pharmaceuticals and agrochemicals. Historically, the Yagupol'skii method (1955) utilized chlorination-fluorination sequences on anisole derivatives, where methoxy groups were converted to -OCCl₃ intermediates via radical chlorination, followed by halogen exchange using antimony trifluoride/hydrogen fluoride mixtures. This approach achieved moderate yields (40-80%) but suffered from regioselectivity challenges with ortho-substituted substrates due to steric hindrance and competing ring halogenation [2].
Modern adaptations employ catalytic autogeneous pressure systems (150°C) using CCl₄/HF/BF₃, enabling in situ generation of trifluoromethoxy groups without isolating trichloromethyl intermediates. However, substrates with ortho hydrogen-bonding groups (e.g., -OH, -NH₂) remain problematic due to catalyst poisoning. Recent advances focus on direct electrophilic trifluoromethoxylation using hypervalent iodine reagents or silver-mediated processes, which improve functional group tolerance. For ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate synthesis, selective bromination at the ortho position relative to -OCF₃ is achieved via:
Table 1: Comparative Bromination Techniques for Aromatic OCF₃ Systems
Method | Reagents | Yield (%) | Ortho Selectivity | Limitations |
---|---|---|---|---|
Yagupol'skii Protocol | Cl₂/hν → SbF₃/HF | 40-80 | Moderate | Ring halogenation side products |
Autogeneous Pressure | CCl₄/HF/BF₃ (150°C) | 50-83 | High | Incompatible with H-bond donors |
Directed ortho-Lithiation | n-BuLi, Br₂ (-78°C) | 70-92 | Excellent | Requires cryogenic conditions |
The β-hydroxypropanoate moiety in the target compound introduces a stereogenic center whose configuration significantly influences biological activity. Aldol-type reactions between 2-bromo-4-(trifluoromethoxy)benzaldehyde and ethyl acetate enolates represent the most direct route, though achieving stereocontrol is challenging. Three strategies dominate:
Reaction solvent polarity critically impacts stereoselectivity. Polar aprotic solvents (DMI, NMP) stabilize Zimmerman-Traxler transition states, enhancing syn/anti ratios by 30% compared to THF or toluene.
Esterification of β-hydroxy acids must contend with competing dehydration or epimerization at the stereocenter. Conventional acid-catalyzed (H₂SO₄) esterification fails due to β-elimination side reactions promoted by bromide and OCF₃ groups. Two catalytic systems overcome this:
1,1,3,3-Tetramethylguanidine (TMG)-Mediated Esterification: TMG (1.5 equiv) in N-methylpyrrolidone (NMP) facilitates room-temperature esterification with ethyl bromide within 3 hours, achieving >98% conversion. The mechanism involves nucleophilic activation where TMG deprotonates the carboxylic acid, forming an ion pair that undergoes SN₂ attack on ethyl bromide. Polar aprotic solvents (NMP, DMI) are essential—water or acetonitrile reduces yields by >50% due to hydrolysis. Bromide substrates outperform chlorides (70% conversion) and iodides (99% but costly) [6].
Transesterification: Ethyl acetoacetate undergoes Krapcho decarboxylation with the aryl bromide precursor under phase-transfer conditions (NaCl, DMSO, 120°C). This avoids handling the unstable β-hydroxy acid but requires strict anhydrous conditions to prevent OCF₃ hydrolysis.
Table 2: Catalytic Efficiency in Esterification
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
TMG (1.5 eq) | NMP | 25 | 3 | 98.6 | None detected |
DBU | DMI | 25 | 6 | 85 | Dehydrated alkene (10%) |
K₂CO₃ | Acetonitrile | 80 | 12 | 45 | Ether formation (30%) |
The synthesis of ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate involves halogen-sensitive steps requiring precise optimization:
Step 1: Bromo-Trifluoromethoxyarene Synthesis
Step 2: Aldol Addition & Reduction
Step 3: Final Esterification/Purification
Table 3: Yield Optimization Parameters
Parameter | Standard Yield | Optimized Yield | Method |
---|---|---|---|
Bromination Temperature | 78% (reflux CCl₄) | 92% (microwave, 150°C) | Reduced decomposition |
Lithiation Time | 65% (2h) | 89% (0.5h, flow) | Suppressed side reactions |
Esterification Catalyst | 45% (K₂CO₃) | 98.6% (TMG) | Avoided β-elimination |
Purification | 80% (aqueous HCl) | 99% (CO₂ washing) | Preserved ester integrity |
Scale-Up Considerations: Cost analysis reveals TMG-mediated esterification increases raw material costs by 20% but reduces purification needs and improves overall yield from 55% to 88%, making it economically viable for >100kg batches [4] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: